molecular formula C13H15ClN2O3S B2926072 1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one CAS No. 2396580-50-8

1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one

Cat. No.: B2926072
CAS No.: 2396580-50-8
M. Wt: 314.78
InChI Key: JAJHOVIUUFXLDH-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenylsulfonyl group and a prop-2-en-1-one moiety. Piperazine derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one typically involves the reaction of 1-(2-chlorophenylsulfonyl)piperazine with propenone derivatives under specific reaction conditions. The process may include steps such as:

    Formation of 1-(2-chlorophenylsulfonyl)piperazine: This can be achieved by reacting 2-chlorobenzenesulfonyl chloride with piperazine in the presence of a base like triethylamine.

    Condensation Reaction: The resulting 1-(2-chlorophenylsulfonyl)piperazine is then reacted with a propenone derivative, such as 3-chloroprop-2-en-1-one, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in the body, leading to modulation of their activity.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.

    Signal Transduction: Modulating signal transduction pathways, which can influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Bromobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one
  • **1-(4-Fluorophenyl)piperazin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one
  • **1-(4-Methoxyphenyl)piperazin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one

Uniqueness

1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one is unique due to the presence of the 2-chlorophenylsulfonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific activities and applications.

Properties

IUPAC Name

1-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c1-2-13(17)15-7-9-16(10-8-15)20(18,19)12-6-4-3-5-11(12)14/h2-6H,1,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJHOVIUUFXLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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